BRD2 BD2 Binding Affinity
5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole exhibits potent binding to the second bromodomain (BD2) of BRD2, a key epigenetic reader protein. In a bromoscan assay using human partial-length BRD2 BD2 (residues E348 to D455), the compound demonstrated a dissociation constant (Kd) of 1.20 nM [1]. In stark contrast, the selective BRD2 inhibitor BBC0403, a benzimidazole-containing compound, shows a significantly weaker affinity of 7.64 μM (7,640 nM) for the same domain, albeit in a potentially different assay format [2]. This represents a ~6,370-fold increase in binding potency for the target compound.
| Evidence Dimension | BRD2 Bromodomain 2 (BD2) Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.20 nM |
| Comparator Or Baseline | BBC0403: 7,640 nM (7.64 μM) |
| Quantified Difference | ~6,370-fold more potent |
| Conditions | Target: Human partial length BRD2 BD2 (E348-D455) expressed in bacterial system; Assay: Bromoscan. Comparator: BRD2 BD2, assay format unspecified (vendor datasheet). |
Why This Matters
This high potency suggests the compound could serve as a more effective starting point for developing potent BRD2-targeted chemical probes or therapeutics compared to weaker-binding alternatives, potentially requiring lower concentrations for efficacy in cellular assays.
- [1] BindingDB. (n.d.). BDBM50515771 (CHEMBL4528047): Binding affinity data for BRD2 BD2 (Kd = 1.20 nM). View Source
- [2] Adooq Bioscience. (n.d.). BBC0403 Datasheet. Product information and Kd values for BRD2 (BD2). View Source
